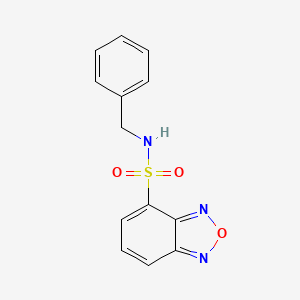![molecular formula C14H22N2O3S B5660334 3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)
3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid" represents a specific molecule with potential applications in various fields of chemistry and pharmacology. The focus here is on its synthesis, molecular structure, chemical reactions, properties, and analysis without delving into its drug applications or dosages.
Synthesis Analysis
The synthesis process of related compounds often involves multiple steps, including catalytic reactions, esterification, and condensation reactions, to introduce specific functional groups and achieve desired structural frameworks. For example, the synthesis of complex molecules such as piperidine derivatives involves the formation of intermediates through reactions like Grignard reactions, intra-rearrangement, and alkylation reactions. These methods highlight the complexity and precision required in synthesizing compounds with specific functionalities and structural characteristics (Vandersteene & Slegers, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is defined by the arrangement of atoms and the chemical bonds that hold them together. Advanced techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are utilized to elucidate the structure, confirming the presence of specific groups such as the piperidine ring, methoxyethyl, and thiazolyl methyl. These structural analyses are crucial for understanding the compound's chemical behavior and potential interactions (Kennedy et al., 1999).
Chemical Reactions and Properties
Chemical properties are largely determined by the functional groups present in the molecule. For instance, the reactivity of the piperidine ring or the thiazolyl group can lead to various chemical transformations, including cycloadditions, nucleophilic substitutions, or oxidation-reduction reactions. These properties are pivotal in the synthesis of derivatives or analogs with enhanced or desired chemical or biological activities (Paulrasu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. Compounds with specific structural motifs, like piperidine derivatives, often exhibit distinct physical properties that can affect their application in chemical syntheses and technological applications. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties in detail (Badr et al., 1981).
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity towards different reagents, stability under various conditions, and the possibility of undergoing specific chemical transformations. These properties are crucial for developing synthetic methodologies and for the application of these compounds in further chemical reactions, including polymerization, catalysis, and as building blocks for more complex molecules (Tatsuta et al., 1994).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11-12(20-10-15-11)8-16-6-3-4-14(9-16,13(17)18)5-7-19-2/h10H,3-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDLHVPRGSCDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCCC(C2)(CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)
![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)
![7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5660287.png)


![3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5660304.png)

![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)

![N-{[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5660344.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5660359.png)